molecular formula C16H16O5 B14408636 2,3-Dihydroxypropyl 3-phenoxybenzoate CAS No. 82045-67-8

2,3-Dihydroxypropyl 3-phenoxybenzoate

Cat. No.: B14408636
CAS No.: 82045-67-8
M. Wt: 288.29 g/mol
InChI Key: BGRPENMNYXJHJE-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-phenoxybenzoate is an ester derivative comprising a glycerol backbone (2,3-dihydroxypropyl group) esterified with 3-phenoxybenzoic acid. For example, sodium butyrate reacts with 3-chloro-1,2-propanediol in N,N'-dimethylformamide (DMF) at 60°C, followed by purification via vacuum distillation . The 3-phenoxybenzoate moiety likely imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to simpler aliphatic esters.

Properties

CAS No.

82045-67-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-phenoxybenzoate

InChI

InChI=1S/C16H16O5/c17-10-13(18)11-20-16(19)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14/h1-9,13,17-18H,10-11H2

InChI Key

BGRPENMNYXJHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypropyl 3-phenoxybenzoate typically involves the esterification of 3-phenoxybenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of 2,3-Dihydroxypropyl 3-phenoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl 3-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dihydroxypropyl 3-phenoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of 2,3-dihydroxypropyl esters and related compounds:

Compound Name Substituent/R Group Source/Synthesis Method Biological/Industrial Relevance Evidence ID
2,3-Dihydroxypropyl 3-phenoxybenzoate 3-Phenoxybenzoate Likely esterification of 3-phenoxybenzoic acid Potential use in polymers, pharmaceuticals Inferred
2,3-Dihydroxypropyl oleate Oleate (C18:1 fatty acid) Isolated from Lasiosphaera fenzlii fungi Anti-tumor activity (Bel-7402, C6 cells)
2,3-Dihydroxypropyl heptadecoate Heptadecanoic acid Isolated from Urtica triangularis roots Structural lipid component
3-(Theophylline-7-yl)-2-hydroxypropyl 4-benzyloxybenzoate 4-Benzyloxybenzoate + theophylline derivative Synthetic (pharmaceutical intermediates) Potential bronchodilator or CNS agent
Iosimenol Triiodinated aromatic core + multiple dihydroxypropyl groups Synthetic (Mallinckrodt Tyco Healthcare) Iodinated X-ray contrast agent

Physicochemical and Reactivity Comparisons

  • Reactivity: The phenolic ether in 3-phenoxybenzoate may undergo electrophilic substitution, whereas aliphatic esters (e.g., oleate) are more prone to hydrolysis or enzymatic degradation .
  • Stereochemical Considerations : Enantiomerically pure dihydroxypropyl reagents (e.g., in ) are critical for synthesizing chiral pharmaceuticals, suggesting that stereochemistry could influence the target compound’s bioactivity .

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